n-Heptyl isocyanate

Vue d'ensemble

Description

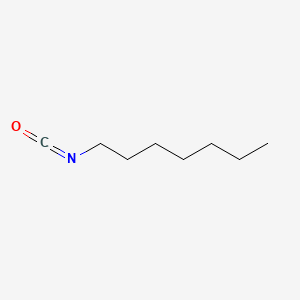

N-Heptyl isocyanate is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Isocyanates are known to be hazardous and can cause health problems if inhaled or come into contact with the skin . They can cause irritation to the respiratory system and skin, and prolonged exposure can lead to sensitization and asthma .

Please consult a professional chemist or a reliable source for more specific and detailed information about Heptyl isocyanate. If you’re working with this compound, please ensure you’re following all relevant safety procedures .

Activité Biologique

n-Heptyl isocyanate (C₈H₁₅NO) is an organic compound characterized by its isocyanate functional group (-N=C=O) attached to a heptyl chain. This compound has garnered attention for its potential applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Isocyanates, including this compound, are known for their high reactivity due to the presence of the isocyanate group. They can interact with biological nucleophiles, leading to the formation of stable adducts. These interactions may alter biological pathways and exhibit various toxicological effects, which are essential for assessing their safety in industrial and pharmaceutical contexts.

Biological Activity and Toxicity

Research indicates that this compound can cause irritant effects upon contact with skin or respiratory systems. The compound is classified as a corrosive irritant , and exposure can lead to health issues such as contact dermatitis and respiratory symptoms .

Toxicological Studies

A study involving occupational exposure to isocyanates revealed that workers exposed to similar compounds exhibited symptoms ranging from allergic contact dermatitis to respiratory issues. In this study, patch testing identified positive reactions to various isocyanates, indicating a potential for sensitization among exposed individuals .

Case Studies

- Occupational Exposure : A clinical examination of workers exposed to diisocyanates showed that 21 out of 300 reported skin or respiratory symptoms. Patch tests indicated significant sensitization to certain isocyanates, with implications for this compound's safety profile in industrial settings .

- Synthesis and Reactivity : Research on the synthesis of this compound highlighted its utility in forming polyurea coatings. The reaction kinetics between this compound and amines were studied using FTIR and NMR analysis, demonstrating the formation of stable urea linkages, which are critical for material properties .

Applications

This compound has potential applications in:

- Organic Synthesis : Its reactivity allows it to be used in synthesizing various organic compounds.

- Pharmaceutical Development : The compound's ability to form stable adducts with biological molecules makes it useful in drug development processes.

- Agrochemicals : Its properties may be leveraged in developing pesticides and herbicides due to its reactivity profile.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₅NO | Chiral compound; high reactivity |

| Hexyl Isocyanate | C₇H₁₃NO | Shorter carbon chain; similar reactivity |

| Octyl Isocyanate | C₉H₁₇NO | Longer carbon chain; higher lipophilicity |

| Benzyl Isocyanate | C₈H₇NO | Aromatic ring; distinct reactivity patterns |

Propriétés

IUPAC Name |

1-isocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXBSYPBSRSQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197152 | |

| Record name | n-Heptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-81-3 | |

| Record name | n-Heptyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Heptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.